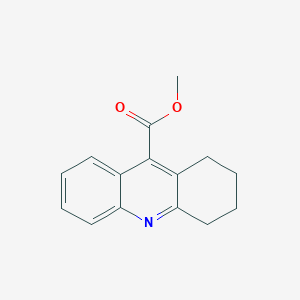

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Übersicht

Beschreibung

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in medicinal chemistry and material science. This compound is particularly noted for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities .

Wirkmechanismus

Target of Action

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate, a derivative of acridine, has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders . The primary targets of this compound are enzymes such as acetylcholinesterase .

Mode of Action

The mode of action of this compound is primarily through the inhibition of acetylcholinesterase . This compound has been shown to have stronger inhibitory effects on acetylcholinesterase than their analogues . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is also a principal mode of action of acridine derivatives .

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. This results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain . This compound’s ability to cross the blood-brain barrier further enhances its effects on the cholinergic pathway .

Pharmacokinetics

Its ability to cross the blood-brain barrier suggests that it has good bioavailability in the brain .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the brain. This can result in improved cognitive function, making this compound a potential therapeutic agent for disorders like Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with DNA and related enzymes. It is known to intercalate into double-stranded DNA, a process driven by charge transfer and π-stacking interactions . This intercalation can disrupt the helical structure of DNA, affecting various biological processes. The compound also interacts with enzymes such as topoisomerases, which are involved in DNA replication and repair . These interactions can inhibit the activity of these enzymes, leading to potential therapeutic effects in cancer treatment.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it can induce cytotoxicity by intercalating into DNA and disrupting essential cellular functions . This disruption can lead to apoptosis, or programmed cell death, which is a desirable outcome in cancer therapy. Additionally, the compound can influence cell signaling pathways and gene expression, further contributing to its anti-cancer effects . In neurodegenerative diseases, it may help protect neurons by inhibiting enzymes that break down neurotransmitters .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to DNA through intercalation, which can inhibit the activity of DNA-related enzymes such as topoisomerases . This inhibition can prevent DNA replication and repair, leading to cell death in rapidly dividing cancer cells. Additionally, the compound can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can increase acetylcholine levels in the brain, potentially providing therapeutic benefits in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and continued disruption of DNA processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or protecting neurons . At higher doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can undergo phase I metabolic reactions, including oxidation and reduction, which are catalyzed by enzymes such as cytochrome P450 . These reactions can produce metabolites that may have different biological activities compared to the parent compound. Additionally, the compound can affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and related enzymes . The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the nucleus, where it can intercalate into DNA and inhibit the activity of DNA-related enzymes . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s efficacy by ensuring that it reaches its intended targets within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid with cyclohexanone, followed by chlorination and subsequent condensation with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the acridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of acridone derivatives.

Reduction: Formation of tetrahydroacridine derivatives.

Substitution: Formation of various substituted acridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate has a broad spectrum of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

Industry: Utilized in the development of corrosion inhibitors for protecting metal surfaces.

Vergleich Mit ähnlichen Verbindungen

9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.

2-Methyl-9-phenyl-1,2,3,4-tetrahydroacridine: Studied for its anticorrosion properties

Uniqueness: Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate stands out due to its specific substitution pattern, which enhances its ability to intercalate DNA and its potential therapeutic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .

Biologische Aktivität

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate (MTHAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Inhibition of Acetylcholinesterase

MTHAC primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, MTHAC increases the concentration of ACh, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are common.

Intercalation with DNA

MTHAC has also been shown to intercalate into double-stranded DNA, which can disrupt essential cellular functions. This intercalation is driven by charge transfer and π-stacking interactions, leading to inhibition of DNA-related enzymes such as topoisomerases. The ability to interact with DNA suggests potential anticancer properties.

Neuroprotective Effects

Research indicates that MTHAC exhibits neuroprotective effects by modulating neurotransmitter systems and enhancing cognitive functions. In preclinical studies, it has shown promise in improving memory and learning processes. Its antioxidant properties may also contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

Anticancer Properties

MTHAC's ability to induce cytotoxicity in cancer cells has been documented. The compound's intercalation into DNA can lead to apoptosis in malignant cells, making it a candidate for further investigation as an anticancer agent.

Anti-inflammatory Activity

In addition to its neuroprotective and anticancer properties, MTHAC has demonstrated anti-inflammatory effects. These effects may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production.

Pharmacokinetics

MTHAC is characterized by good bioavailability due to its ability to cross the blood-brain barrier. This property enhances its potential as a therapeutic agent for central nervous system disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of MTHAC and related compounds:

Eigenschaften

IUPAC Name |

methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIINMWIYQHIFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55618-86-5 | |

| Record name | METHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.